molecular formula C12H15BrN2O2S2 B2721535 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-04-3

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2721535
CAS No.: 868217-04-3
M. Wt: 363.29
InChI Key: LALHHTJFFNIRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and an ethylsulfonyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable bromophenyl halide.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be attached through a thiolation reaction using a methylthiolating agent.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation using an ethylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the bromophenyl and sulfonyl groups may contribute to its activity against certain diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
  • 2-[(4-Methylphenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
  • 2-[(4-Fluorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole

Uniqueness

The uniqueness of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole lies in the presence of the bromophenyl group, which can participate in specific interactions not possible with other halogenated derivatives. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALHHTJFFNIRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.